molecular formula C15H21NO3 B1318611 4-(3-(Piperidin-1-yl)propoxy)benzoic acid CAS No. 767286-87-3

4-(3-(Piperidin-1-yl)propoxy)benzoic acid

Cat. No.: B1318611
CAS No.: 767286-87-3
M. Wt: 263.33 g/mol
InChI Key: ONYUPIAZASQLKZ-UHFFFAOYSA-N
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Description

4-(3-(Piperidin-1-yl)propoxy)benzoic acid is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Hybrid Compounds

The reaction of 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid with nitrogenous bases, including piperidine, has been used to synthesize hybrid systems containing pharmacophoric fragments of the reagents. This process involves the formation of a condensed dihydropyran structure and its subsequent aromatization into a benzodihydrochromenilium salt (Ivanova, Kanevskaya, & Fedotova, 2019).

Direct Functionalization of Piperidine

A protocol for the direct functionalization of N-H/α,α,β,β-C(sp3)-H of piperidine without any metal or external oxidants has been reported, promoted by 4-(trifluoromethyl)benzoic acid. This method facilitates the synthesis of spirooxindoles bearing 3-substituted oxindole moieties (Du et al., 2017).

Preparation of Alkylisoquinolines and Dialkylpyridines

Benzoic acid effectively promotes condensations of amines such as piperidine with aromatic aldehydes, leading to amine β-functionalization and aromatization. This provides alkylisoquinolines and dialkylpyridines in moderate to good yields (Platonova & Seidel, 2015).

Synthesis and Spectroscopic Properties

4-(6-Piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid was identified as a sensitive molecular probe for ZnO nanoparticles. It has unique fluorescence features when interacting with ZnO surfaces, exhibiting considerable changes in fluorescence patterns (Bekere et al., 2013).

Synthesis of Coordination Polymers

Two new aromatic carboxylic acids, including derivatives of benzoic acid, have been synthesized for the support of lanthanide coordination compounds. These compounds exhibit interesting photophysical properties and are characterized by a variety of spectroscopic techniques (Sivakumar et al., 2011).

Synthesis of Benzamide Derivatives

Benzamide derivatives like 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine were synthesized by reacting substituted benzoic acids with piperidine. These compounds have potential applications in identifying binding sites for allosteric modulators of receptors and have shown anti-fatigue effects in animal models (Wu et al., 2014).

Synthesis of Insecticidal Compounds

Compounds synthesized from Piper spp., including derivatives of benzoic acid, were tested for insecticidal activity. These compounds showed potential in inhibiting ovogenesis in ticks and were toxic to certain insects (Nair, Mansingh, & Burke, 1986).

Synthesis and Antimicrobial Activity Study

1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and evaluated for their antimicrobial efficacy. The nature of substitutions on the benzhydryl ring and sulfonamide ring influenced the antibacterial activity (Vinaya et al., 2009).

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet for detailed safety information .

Mechanism of Action

Target of Action

Piperidine derivatives have been known to exhibit a wide range of biological activities

Mode of Action

The exact mode of action of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with a piperidine nucleus have been found to interact with various biological targets, leading to a range of effects .

Pharmacokinetics

The compound’s molecular weight of 26334 suggests it may have suitable properties for absorption and distribution

Result of Action

Some piperidine derivatives have been found to exhibit antimicrobial activity , suggesting that this compound may have similar effects. More research is needed to confirm these effects.

Properties

IUPAC Name

4-(3-piperidin-1-ylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-15(18)13-5-7-14(8-6-13)19-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYUPIAZASQLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589800
Record name 4-[3-(Piperidin-1-yl)propoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767286-87-3
Record name 4-[3-(Piperidin-1-yl)propoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To methyl 4-(3-piperidin-1-ylpropoxy)benzoate ax15 (4.41 g, 15.9 mmol, 1 eq) in ethanol (160 ml) is added a 5 N aqueous solution of sodium hydroxide (9.54 ml, 47.7 mmol, 3 eq) and the mixture is stirred at 60° C. for 4 h and at 28° C. overnight. The mixture is concentrated under vacuum to give a white solid, which is then dissolved in a 1:1 mixture of ethanol/water (100 ml). A solution of 5 N aqueous hydrochloric acid is then added until the pH of the mixture reaches 2-3. The ethanol is then evaporated under vacuum and the mixture filtered to give a white solid. This solid is washed with water and dried under vacuum at 40° C.
Name
methyl 4-(3-piperidin-1-ylpropoxy)benzoate
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0 (± 1) mol
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reactant
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[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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9.54 mL
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reactant
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160 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
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ethanol water
Quantity
100 mL
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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